Antimicrobial‑Relevant Molecular Scaffold: Robenidine‑Analog Precursor with Quantified Anti‑Gram‑Positive Activity
2‑Amino‑4‑chlorobenzaldehyde is the essential aldehyde input for the synthesis of robenidine analogues that demonstrate low‑micromolar activity against methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant enterococci (VRE) [REFS‑1]. In contrast, the non‑chlorinated analog (2‑aminobenzaldehyde) is not reported to furnish robenidine‑type bis‑benzylideneaminoguanidines, and the 5‑chloro isomer (2‑amino‑5‑chlorobenzaldehyde) is predominantly employed as an intermediate for Etoricoxib impurities (COX‑2 inhibitor context) rather than for antibacterial guanidines [REFS‑2]. Robenidine hydrochloride itself displays MIC₅₀ values of 8.1 μM against MRSA and 4.7 μM against VRE, and structure‑activity‑relationship (SAR) optimisation of the benzaldehyde-derived imine terminus has yielded analogues with MICs as low as 1.0 μg mL⁻¹ against MRSA when the indole moiety is introduced [REFS‑3][REFS‑4].
| Evidence Dimension | Antibacterial activity of derived (robenidine‑class) products |
|---|---|
| Target Compound Data | Robenidine HCl (synthesised from 4‑Cl‑benzaldehyde building blocks): MRSA MIC₅₀ = 8.1 μM; VRE MIC₅₀ = 4.7 μM [REFS‑3] |
| Comparator Or Baseline | 2‑Amino‑5‑chlorobenzaldehyde: primary application space is Etoricoxib impurity synthesis; no reported anti‑Gram‑positive activity for its guanidine‑derived products [REFS‑2] |
| Quantified Difference | The 4‑Cl isomer opens a distinct chemical space (robenidine‑type antibiotic) that is not accessible from the 5‑Cl isomer. |
| Conditions | In‑vitro broth microdilution assays against clinical MRSA and VRE isolates; literature SAR of robenidine analogues. |
Why This Matters
Procurement of the 4‑chloro isomer, rather than a cheaper or more available 5‑chloro analog, directly determines whether the synthetic route yields an antibacterial guanidine scaffold or a COX‑2‑related impurity; the antimicrobial application space is quantifiably different and therapeutically distinct.
- [1] Russell, C.C. et al. (2018). Gram‑Positive and Gram‑Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues. ChemMedChem, 13, 2573‑2580. View Source
